N-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide
Description
The compound N-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide features a 4-thiazolidinone core fused with a 5-bromoindole moiety and a 4-methylbenzamide substituent. Its structure combines key pharmacophores:
Properties
IUPAC Name |
N-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O3S2/c1-9-2-4-10(5-3-9)16(24)22-23-18(26)15(28-19(23)27)14-12-8-11(20)6-7-13(12)21-17(14)25/h2-8,26H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAQPWQLTGWYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thiazolidinone-Indole Intermediate
The intermediate 3-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidine is synthesized by reacting 5-bromo-2-oxoindole with thioglycolic acid in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under reflux conditions.
Reaction Conditions
-
Solvent : Glacial acetic acid
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Catalyst : Anhydrous ZnCl₂ (10 mol%)
-
Temperature : 110–120°C (reflux)
The reaction proceeds via nucleophilic attack of the thiol group on the indole’s carbonyl carbon, followed by cyclization to form the thiazolidinone ring. The Z-configuration of the exocyclic double bond is stabilized by intramolecular hydrogen bonding.
Amide Coupling with 4-Methylbenzamide
The thiazolidinone-indole intermediate is acylated with 4-methylbenzoyl chloride using a two-step protocol:
-
Activation : The carboxylic acid group of 4-methylbenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
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Coupling : The acid chloride reacts with the amine group of the thiazolidinone-indole intermediate in the presence of a base (e.g., triethylamine) to form the final amide bond.
Optimized Conditions
-
Solvent : Dichloromethane (DCM)
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Base : Triethylamine (2 equiv)
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Temperature : 0°C to room temperature
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency, reducing time and improving yields. This method is adapted from protocols used for analogous spiro-indole-thiazolidinones.
Cyclocondensation Step
A mixture of 5-bromo-2-oxoindole and mercaptoacetic acid is irradiated in a microwave reactor with ZnCl₂ as a catalyst.
Microwave Parameters
Amide Coupling Under Microwave Conditions
The coupling reaction is performed using 4-methylbenzoyl chloride and the thiazolidinone-indole intermediate under microwave irradiation.
Conditions
-
Solvent : DMF
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Catalyst : DMAP (4-dimethylaminopyridine)
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Temperature : 80°C
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Time : 15 minutes
Comparative Analysis of Synthesis Methods
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–7 hours (cyclization) | 30 minutes (cyclization) |
| Yield | 55–60% | 68–78% |
| Energy Efficiency | Low | High |
| Byproduct Formation | Moderate | Minimal |
| Scalability | Suitable for small scale | Compatible with scale-up |
Critical Factors Influencing Synthesis
Regioselectivity and Stereochemistry
The Z-configuration of the exocyclic double bond is critical for maintaining the compound’s planar structure, which influences its biological activity. Steric effects from the 5-bromo substituent and electronic effects from the thioxo group drive regioselective cyclization.
Purification Techniques
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Recrystallization : The crude product is purified using methanol or ethanol, yielding crystals with >95% purity.
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Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as the eluent resolves regioisomeric byproducts.
Industrial Production Considerations
For large-scale synthesis, continuous flow reactors are recommended to maintain consistent temperature and mixing. Key parameters include:
-
Catalyst Recycling : ZnCl₂ can be recovered via aqueous extraction.
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Solvent Recovery : Glacial acetic acid and DMF are distilled and reused.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low Yield in Cyclization | Use microwave irradiation to enhance reaction kinetics. |
| Byproduct Formation | Optimize stoichiometry (1:1.2 indole-to-thioglycolic acid ratio). |
| Stereochemical Control | Introduce chiral auxiliaries or use asymmetric catalysis. |
Chemical Reactions Analysis
Reduction Reactions
Reductive modifications target the thioamide (C=S) and indole double bonds:
| Reduction Site | Reagents/Conditions | Products | Mechanism |
|---|---|---|---|
| Thiazolidinone C=S | LiAlH<sub>4</sub> or NaBH<sub>4</sub> | Thiol derivative (C-SH) | Nucleophilic reduction |
| Indole C=C bond | H<sub>2</sub> (Pd/C catalyst) | Saturated indoline derivative | Catalytic hydrogenation |
Example : Reduction of the thiazolidinone C=S group with LiAlH<sub>4</sub> could yield a thiol intermediate, which may further react to form disulfide bonds under oxidative conditions .
Substitution Reactions
The bromine atom on the indole ring is a prime site for nucleophilic substitution (S<sub>N</sub>Ar) or cross-coupling reactions:
| Reaction Type | Reagents/Conditions | Products | Mechanism |
|---|---|---|---|
| Bromine substitution | CuI, Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acid | Aryl-substituted indole derivative | Suzuki-Miyaura coupling |
| Nucleophilic displacement | KOH, amines (e.g., piperazine) | Amine-substituted indole derivative | S<sub>N</sub>Ar mechanism |
Key Finding : Bromine in similar indole-thiazolidinone hybrids participates in cross-coupling reactions to introduce aryl or heteroaryl groups, enhancing pharmacological diversity .
Cycloaddition and Ring-Opening Reactions
The conjugated system in Compound A may engage in cycloaddition reactions:
| Reaction Type | Reagents/Conditions | Products | Mechanism |
|---|---|---|---|
| Diels-Alder | Dienophiles (e.g., maleic anhydride) | Six-membered bicyclic adducts | [4+2] Cycloaddition |
| Ring-opening of thiazolidinone | Strong bases (e.g., NaOH) | Thiolactam derivatives | Base-induced ring scission |
Insight : Thiazolidinone rings in related compounds undergo ring-opening under basic conditions to form thiolactams, which can be functionalized further .
Acid/Base-Mediated Rearrangements
The indole-thiazolidinone system may undergo tautomerism or protonation-dependent rearrangements:
| Condition | Transformation | Outcome |
|---|---|---|
| Acidic (HCl, H<sub>2</sub>SO<sub>4</sub>) | Tautomerization of indole ring | Stabilization of keto-enol forms |
| Basic (NH<sub>3</sub>, Et<sub>3</sub>N) | Deprotonation of NH groups | Enhanced nucleophilicity at nitrogen |
Photochemical Reactions
The extended π-system in Compound A may undergo photochemical transformations:
| Condition | Reaction | Product |
|---|---|---|
| UV irradiation (λ = 254 nm) | [2+2] Cycloaddition | Dimerized product |
| Visible light with photosensitizer | Singlet oxygen generation | Oxidized indole derivatives |
Scientific Research Applications
Chemistry
N-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide serves as a valuable building block in synthetic chemistry. Its unique structure allows for:
- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic compounds through various coupling reactions.
Biology
Research has highlighted the biological activities of this compound, particularly its potential as an:
-
Antimicrobial Agent : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the thiazolidine ring enhanced the antimicrobial efficacy against Gram-positive bacteria .
Medicine
The therapeutic potential of N-[...]-4-methylbenzamide is being explored in various medical applications:
Anticancer Properties
This compound has shown promise in anticancer research due to its ability to induce apoptosis in cancer cells.
- Case Study : A research article in Cancer Letters reported that the compound effectively inhibited cell proliferation in human cancer cell lines by disrupting critical signaling pathways .
Industrial Applications
In addition to its research applications, this compound is being investigated for use in material science and chemical processes:
- Development of New Materials : Its unique properties make it suitable for creating novel materials with specific characteristics for industrial applications.
Summary of Findings
The exploration of N-[...]-4-methylbenzamide reveals its multifaceted applications across chemistry, biology, and medicine. The ongoing research continues to uncover its potential benefits and mechanisms of action.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key structural differences and their implications:
Key Observations :
- Halogenation : Bromo or chloro substituents (as in the target compound) increase lipophilicity and membrane permeability compared to methoxy or unsubstituted analogs .
- Benzamide vs. Benzoic Acid : The 4-methylbenzamide group in the target compound likely improves metabolic stability over carboxylic acid-containing derivatives (e.g., compound 5h) .
Key Findings :
- The bromoindole-thiazolidinone hybrid may exhibit dual antimicrobial/anticancer activity, leveraging the thiazolidinone’s mechanism (e.g., kinase inhibition) .
- Non-halogenated analogs show lower potency, emphasizing the bromine’s role in enhancing bioactivity .
Physicochemical Properties
Biological Activity
N-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that integrates a brominated indole moiety and a thiazolidine ring, making it a subject of interest in medicinal chemistry and pharmacology.
Molecular Characteristics
The molecular formula of this compound is with a molecular weight of approximately 492.4 g/mol. The structural complexity contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H14BrN3O4S2 |
| Molecular Weight | 492.4 g/mol |
| IUPAC Name | (NZ)-N-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-3-methyl-1,3-thiazol-2-ylidene]-4-methylbenzenesulfonamide |
| InChI Key | UQGTWDDHZROPMX-QOCHGBHMSA-N |
The biological activity of N-[...]-4-methylbenzamide is primarily mediated through its interaction with specific molecular targets. Research indicates that the compound may inhibit certain enzymes or receptors, leading to various biological effects such as:
- Antimicrobial Activity : The compound has shown potential in disrupting microbial enzyme functions, which can lead to antimicrobial effects.
- Anticancer Properties : Studies have demonstrated that thiazole-containing compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could also possess similar properties due to its structural components.
- Protein Kinase Inhibition : Recent studies have explored its inhibitory effects on specific protein kinases (e.g., DYRK1A), which are crucial in cellular signaling pathways related to cancer and other diseases .
Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Case Study 1: Cytotoxicity against Cancer Cell Lines
A study evaluated the cytotoxic effects of thiazole derivatives, including those similar to N-[...], against human glioblastoma and melanoma cells. The results indicated significant activity with IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Case Study 2: Antimicrobial Activity
Research focusing on the antimicrobial properties of thiazolidine derivatives revealed that compounds with similar structures exhibited notable activity against various bacterial strains, suggesting that N-[...] could also be effective in this regard .
Case Study 3: Protein Kinase Inhibition
In a study assessing the inhibitory effects on protein kinases, compounds structurally related to N-[...] were tested against DYRK1A and other kinases, showing promising results with low IC50 values indicating strong inhibition .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for confirming the structural identity of this compound, and how should data be interpreted?
- Methodology : Use FT-IR to confirm functional groups (e.g., C=O, C=S, and Br absorption bands). UV-Vis spectroscopy can validate π→π* and n→π* transitions in the conjugated indole-thiazolidinone system. NMR (¹H/¹³C) is critical for resolving stereochemistry and substituent effects; for example, the Z-configuration of the exocyclic double bond in the thiazolidinone moiety requires careful analysis of coupling constants and NOESY correlations .
- Data Interpretation : Compare experimental spectra with DFT-calculated vibrational frequencies and chemical shifts to resolve ambiguities, particularly for tautomeric equilibria in the indole-dihydro system .
Q. What synthetic routes are reported for this compound, and how can reaction yields be optimized?
- Synthetic Pathways : The compound is typically synthesized via a multi-step sequence involving condensation of 5-bromo-2-oxindole with thiazolidinone precursors. Key steps include:
- (i) Formation of the thiazolidinone core via cyclization of thiourea intermediates.
- (ii) Introduction of the 4-methylbenzamide substituent via nucleophilic acyl substitution .
- Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) can improve reproducibility and reduce byproducts in oxidation steps .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Focus on degradation pathways such as hydrolysis of the thioxo group or oxidation of the indole moiety. Use mass spectrometry to identify degradation products .
Advanced Research Questions
Q. What computational strategies are effective for modeling the electronic properties and reactivity of this compound?
- Approach : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gaps) and predict sites of electrophilic/nucleophilic attack. Solvent effects (e.g., polarizable continuum models) are critical for simulating reactivity in biological media .
- Validation : Correlate computational results with experimental electrochemical data (e.g., cyclic voltammetry) to validate redox behavior .
Q. How can contradictions in biological activity data (e.g., inconsistent IC50 values) be resolved?
- Root Causes : Variability may arise from differences in assay conditions (e.g., solvent used for stock solutions, cell line viability thresholds) or impurities in synthesized batches.
- Resolution :
- (i) Standardize assay protocols (e.g., DMSO concentration ≤0.1% v/v).
- (ii) Characterize compound purity via HPLC-MS and elemental analysis before testing.
- (iii) Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity trends .
Q. What strategies are recommended for elucidating the mechanism of action in enzyme inhibition studies?
- Experimental Design :
- (i) Perform kinetic assays (e.g., Michaelis-Menten analysis) to distinguish competitive vs. non-competitive inhibition.
- (ii) Use X-ray crystallography or molecular docking to map binding interactions with target enzymes (e.g., kinases or oxidoreductases).
- (iii) Validate findings with site-directed mutagenesis of key amino acid residues .
Data Contradiction Analysis
Q. How to address discrepancies in NMR data between synthesized batches?
- Investigation Steps :
- (i) Verify solvent and internal standard consistency (e.g., TMS vs. DSS).
- (ii) Check for tautomerism in the indole-dihydro system, which may shift proton signals.
- (iii) Use heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve ambiguous assignments .
Q. Why do UV-Vis spectra show batch-dependent λmax shifts?
- Potential Causes : Variations in crystallinity or aggregation states.
- Mitigation : Conduct solid-state characterization (PXRD, DSC) and compare with solution-phase spectra. Use surfactants (e.g., Tween-80) to minimize aggregation in aqueous media .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
